molecular formula C11H10BrNO B13274649 3-bromo-N-(furan-2-ylmethyl)aniline

3-bromo-N-(furan-2-ylmethyl)aniline

Cat. No.: B13274649
M. Wt: 252.11 g/mol
InChI Key: AQXQNFXVLIDCQN-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10BrNO. It consists of a bromine atom attached to the benzene ring, an aniline group, and a furan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-bromo-N-(furan-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(furan-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the furan-2-ylmethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

InChI Key

AQXQNFXVLIDCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=CC=CO2

Origin of Product

United States

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